[1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-pyridin-3-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-4-8-5-12-13(7-8)9-2-1-3-11-6-9/h1-3,5-7H,4,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMVMRWLHUBXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(C=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901260084 | |
| Record name | 1H-Pyrazole-4-methanamine, 1-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901260084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306603-36-0 | |
| Record name | 1H-Pyrazole-4-methanamine, 1-(3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306603-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-methanamine, 1-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901260084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Pyridin 3 Yl 1h Pyrazol 4 Yl Methanamine and Its Core Structure
Retrosynthetic Analysis and Strategic Disconnection Approaches
A retrosynthetic analysis of the target molecule, [1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine (I), reveals several logical disconnection points. The primary disconnection severs the C-N bond of the methanamine group, leading back to the corresponding aldehyde precursor, 1-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (II). This transformation is readily achievable in the forward sense via reductive amination.
Further disconnection of the 1-(pyridin-3-yl)-1H-pyrazole core (III) can be approached in several ways. A common strategy involves breaking the N1-C5 and C3-C4 bonds of the pyrazole (B372694) ring, which corresponds to a cyclocondensation reaction between a pyridine-containing hydrazine (B178648), such as 3-hydrazinopyridine, and a suitable three-carbon synthon. Alternatively, a [3+2] cycloaddition approach can be envisioned by disconnecting the N1-N2 and C3-C4 bonds. Lastly, disconnection within the pyridine (B92270) ring of a fused pyrazolo[3,4-b]pyridine system offers another strategic pathway.
| Target Molecule/Intermediate | Retrosynthetic Disconnection | Precursors |
| This compound (I) | C-N bond of methanamine | 1-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (II) |
| 1-(pyridin-3-yl)-1H-pyrazole core (III) | N1-C5 and C3-C4 bonds (Cyclocondensation) | 3-Hydrazinopyridine and a 1,3-dielectrophile |
| 1-(pyridin-3-yl)-1H-pyrazole core (III) | N1-N2 and C3-C4 bonds (Cycloaddition) | Pyridine-derived synthon and a diazo compound or equivalent |
| Pyrazolo[3,4-b]pyridine | Pyridine ring bonds | Substituted 3-aminopyrazole (B16455) and a three-carbon electrophile |
Pathways to the 1-(pyridin-3-yl)-1H-pyrazole Core
The construction of the 1-aryl-1H-pyrazole nucleus is a well-established area of heterocyclic chemistry, with several robust methods available for the synthesis of the 1-(pyridin-3-yl)-1H-pyrazole core.
The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis and related cyclocondensation reactions. This approach involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govbeilstein-journals.org In the context of the target scaffold, 3-hydrazinopyridine serves as the key pyridine synthon.
The reaction of 3-hydrazinopyridine with various 1,3-dielectrophiles, such as β-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds, can lead to the formation of the desired 1-(pyridin-3-yl)-1H-pyrazole core. mdpi.com The regioselectivity of the cyclization is a critical consideration, particularly with unsymmetrical 1,3-dicarbonyl compounds, and is influenced by the reaction conditions and the nature of the substituents. nih.gov
Table 2: Examples of Cyclocondensation Reactions for 1-Aryl-1H-Pyrazole Synthesis
| Hydrazine Derivative | 1,3-Dielectrophile | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Phenylhydrazine | Acetylacetone | Ethanol (B145695), reflux | 1-Phenyl-3,5-dimethyl-1H-pyrazole | >90 |
| 4-Tolylhydrazine | Ethyl acetoacetate | Acetic acid, reflux | 5-Methyl-1-(p-tolyl)-1H-pyrazol-3(2H)-one | 85 |
Modern synthetic methods often employ [3+2] cycloaddition reactions to construct the pyrazole ring with high regioselectivity. organic-chemistry.org One such strategy involves the reaction of a diazo compound with an alkyne. For the synthesis of the target core, a pyridine-substituted alkyne could react with diazomethane, or conversely, a pyridine-containing diazo compound could react with acetylene (B1199291) or a synthetic equivalent.
Another powerful cycloaddition approach is the reaction of sydnones with alkynes, which provides a reliable route to 1,4-disubstituted pyrazoles. While less common for this specific substitution pattern, the reaction of a pyridine-substituted sydnone (B8496669) with an appropriate alkyne could be a viable, albeit more synthetically demanding, pathway.
An alternative and highly versatile strategy involves the construction of a fused pyrazolo[3,4-b]pyridine system, followed by subsequent modification. nih.govmdpi.com This can be achieved through two main retrosynthetic approaches: annulation of a pyridine ring onto a pre-existing pyrazole, or formation of a pyrazole ring on a pyridine precursor. cdnsciencepub.com
The most common approach involves the reaction of a 3-aminopyrazole or a 5-aminopyrazole with a 1,3-dielectrophilic synthon to construct the pyridine ring. researchgate.net For instance, the reaction of a 1-substituted-5-aminopyrazole with an α,β-unsaturated ketone can yield a pyrazolo[3,4-b]pyridine after cyclization and oxidation. mdpi.com Subsequent cleavage and functionalization of the newly formed pyridine ring could, in principle, lead to the desired 1-(pyridin-3-yl)-1H-pyrazole core, although this is a more complex and less direct route.
Table 3: Synthesis of Pyrazolo[3,4-b]pyridines from Aminopyrazoles
| Aminopyrazole Derivative | 1,3-Dielectrophile | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 5-Amino-1-phenylpyrazole | α,β-Unsaturated ketones | ZrCl4, DMF/EtOH, 95 °C | 4-Substituted-1-phenyl-1H-pyrazolo[3,4-b]pyridines | 13-28 mdpi.com |
Introduction and Functionalization of the Methanamine Moiety
The introduction of the methanamine group at the C4 position of the pyrazole ring is a key step in the synthesis of the target molecule. This is typically achieved through the functionalization of a pre-formed 1-(pyridin-3-yl)-1H-pyrazole.
Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds. ineosopen.org In this case, the precursor is 1-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde. This aldehyde can be synthesized via the Vilsmeier-Haack reaction on a suitable hydrazone precursor. nih.gov
The reductive amination process involves the reaction of the aldehyde with ammonia (B1221849) or an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine. masterorganicchemistry.com A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent and reaction conditions is crucial to ensure selective reduction of the imine in the presence of the aldehyde and to avoid over-alkylation. joac.info
Table 4: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvents | Key Features |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Added after imine formation due to its ability to reduce aldehydes. commonorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Water-stable; can be used in one-pot procedures. Lewis acids (e.g., ZnCl₂) can enhance reactivity. commonorganicchemistry.com |
Alternative Amine Installation Techniques
While reductive amination of the corresponding aldehyde is a common route, several alternative methods can be employed to introduce the aminomethyl group at the C4 position of the 1-(pyridin-3-yl)-1H-pyrazole core. These methods can offer advantages in terms of substrate scope, functional group tolerance, and avoidance of specific reagents.
One prominent alternative involves the reduction of a nitrile . The synthesis of 1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile can be achieved through various methods, and its subsequent reduction provides a direct route to the target methanamine. This two-step process is a reliable alternative to reductive amination.
Another versatile method is the Gabriel synthesis . This involves the reaction of a 4-(halomethyl)-1-(pyridin-3-yl)-1H-pyrazole intermediate with potassium phthalimide (B116566), followed by hydrazinolysis or acidic hydrolysis to release the primary amine. This method is particularly useful for the clean introduction of a primary amine group.
The Mitsunobu reaction offers a pathway for the conversion of the corresponding alcohol, [1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanol, to the amine. organic-chemistry.orgnih.govnii.ac.jp This reaction typically proceeds with inversion of configuration and can be employed with various nitrogen nucleophiles, including phthalimide or hydrazoic acid (to form an azide (B81097) intermediate which is then reduced). organic-chemistry.orgnih.govnii.ac.jp
Furthermore, the use of amine surrogates is a valuable strategy. For instance, a 4-(azidomethyl)-1-(pyridin-3-yl)-1H-pyrazole intermediate can be synthesized and subsequently reduced to the desired amine. The azide group is a stable and versatile precursor to the amine functionality.
| Method | Intermediate | Key Reagents | Advantage |
|---|---|---|---|
| Nitrile Reduction | 1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile | LiAlH4, H2/Raney Ni | Direct conversion to primary amine |
| Gabriel Synthesis | 4-(halomethyl)-1-(pyridin-3-yl)-1H-pyrazole | Potassium phthalimide, Hydrazine | Clean formation of primary amine |
| Mitsunobu Reaction | [1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanol | PPh3, DEAD/DIAD, Phthalimide/HN3 | Stereospecific, mild conditions |
| Azide Reduction | 4-(azidomethyl)-1-(pyridin-3-yl)-1H-pyrazole | H2/Pd-C, LiAlH4 | Stable intermediate, clean reduction |
Optimization of Established Synthetic Routes
Catalytic Systems for Enhanced Efficiency (e.g., Lewis Acid Catalysis)
The formation of the pyrazole ring, often through the condensation of a 1,3-dicarbonyl compound with a hydrazine, can be significantly enhanced by catalysis. Lewis acids have been shown to be effective in promoting this cyclization. nih.gov For the synthesis of the 1-(pyridin-3-yl)-1H-pyrazole core, the reaction between a suitable 1,3-dicarbonyl precursor and 3-hydrazinopyridine can be catalyzed by various Lewis acids.
Commonly used Lewis acids include zinc chloride (ZnCl2), tin(IV) chloride (SnCl4), and scandium(III) triflate (Sc(OTf)3). These catalysts can activate the carbonyl groups of the 1,3-dicarbonyl compound, facilitating the initial condensation with the hydrazine and subsequent cyclization. The choice of catalyst and its loading can have a significant impact on the reaction rate and yield.
| Lewis Acid Catalyst | Typical Loading (mol%) | Effect | Reference |
|---|---|---|---|
| ZnCl2 | 10-20 | Moderate to good yields in reductive amination | chim.it |
| SnCl4 | 10-50 | Efficient pyrazole formation | nih.gov |
| Sc(OTf)3 | 5-10 | High efficiency in MCRs for pyrazoles | nih.gov |
Solvent Selection and Reaction Condition Refinement for Yield and Selectivity
The choice of solvent is a critical parameter that can influence not only the reaction rate and yield but also the regioselectivity of the pyrazole ring formation. mdpi.com When an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine, two regioisomeric pyrazoles can be formed. The solvent can play a key role in directing the reaction towards the desired isomer.
For the synthesis of 1,3-disubstituted pyrazoles, protic solvents like ethanol often lead to a mixture of regioisomers. However, studies have shown that the use of more polar, aprotic solvents or fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) can significantly improve the regioselectivity. nih.govrsc.org This is attributed to the solvent's ability to influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and stabilize key intermediates.
Refinement of other reaction conditions such as temperature and reaction time is also crucial. Microwave irradiation has been successfully employed to accelerate pyrazole synthesis, often leading to higher yields in shorter reaction times compared to conventional heating.
| Solvent | Effect on Regioselectivity | Typical Reaction Temperature |
|---|---|---|
| Ethanol | Often leads to regioisomeric mixtures | Reflux |
| Dichloromethane | Can favor one regioisomer over another | Room Temperature to Reflux |
| 2,2,2-Trifluoroethanol (TFE) | High regioselectivity for certain substrates | Room Temperature to Reflux |
| N,N-Dimethylformamide (DMF) | Commonly used, can influence selectivity | Room Temperature to 150 °C |
Green Chemistry Principles in the Synthesis of Pyrazole-Pyridine Derivatives
The application of green chemistry principles is of increasing importance in modern organic synthesis. For the preparation of this compound and its precursors, several green strategies can be implemented.
The use of environmentally benign solvents, such as water or ethanol, is a key aspect of green chemistry. preprints.org While solvent choice must also consider yield and selectivity, aqueous reaction conditions have been successfully developed for the synthesis of various pyrazole derivatives. preprints.org Catalyst choice also plays a role; utilizing efficient and recyclable catalysts can minimize waste. rsc.org
Furthermore, energy efficiency can be improved by employing microwave-assisted synthesis, which often reduces reaction times and energy consumption compared to conventional heating methods. semanticscholar.org One-pot and multi-component reactions also align with green chemistry principles by reducing the number of synthetic steps and purification procedures, thereby minimizing solvent usage and waste generation.
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like the 1-(pyridin-3-yl)-1H-pyrazole scaffold in a single step from three or more starting materials. preprints.orglongdom.orgrsc.org This strategy is highly convergent and adheres to the principles of green chemistry by minimizing waste and improving atom economy. preprints.orglongdom.orgrsc.org
For the synthesis of the target scaffold, a one-pot reaction involving a suitable aldehyde, a 1,3-dicarbonyl compound, and 3-hydrazinopyridine could be envisioned. The reaction can be catalyzed by various catalysts, including Lewis acids or organocatalysts, and can be performed under various conditions, including solvent-free or in green solvents like water.
The versatility of MCRs allows for the rapid generation of a library of substituted pyrazole-pyridine derivatives by simply varying the starting components. This is particularly advantageous in drug discovery for structure-activity relationship (SAR) studies.
| MCR Type | Starting Materials | Catalyst | Key Advantage |
|---|---|---|---|
| Three-component | Aldehyde, 1,3-dicarbonyl, Hydrazine | Lewis Acid/Organocatalyst | High convergence, step economy |
| Four-component | Aldehyde, Malononitrile, 1,3-dicarbonyl, Hydrazine | Base/Acid | Increased molecular complexity |
Isolation and Purification Techniques for Complex Pyrazole-Pyridine Intermediates and Final Products
The isolation and purification of the final product and its intermediates are critical steps to ensure the required purity for subsequent applications. The presence of both a basic pyridine ring and a potentially basic pyrazole nitrogen, along with the primary amine in the final product, can present challenges in purification.
Chromatography is a widely used technique for the purification of pyrazole-pyridine derivatives. Column chromatography using silica (B1680970) gel or alumina (B75360) is effective for separating the desired product from unreacted starting materials and byproducts. The choice of eluent system is crucial and often involves a gradient of a polar solvent (e.g., ethyl acetate, methanol) in a nonpolar solvent (e.g., hexane, dichloromethane). For more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed. nih.gov
Crystallization is another powerful purification method, particularly for obtaining highly pure final products. The basic nature of this compound allows for the formation of acid addition salts (e.g., hydrochloride, hydrobromide). These salts often exhibit improved crystallinity compared to the free base, facilitating purification by recrystallization. The choice of solvent for crystallization is critical and may require screening of various solvent systems.
| Technique | Principle | Application |
|---|---|---|
| Column Chromatography | Differential adsorption on a stationary phase | Separation of reaction mixtures, isolation of intermediates |
| Preparative HPLC | High-resolution separation based on partitioning | Purification of final products, separation of isomers |
| Crystallization | Formation of a solid crystalline phase from a solution | Final purification of the product, often as a salt |
| Acid-Base Extraction | Separation based on differential solubility in acidic/basic aqueous solutions | Removal of acidic or basic impurities |
Advanced Chromatographic Resolution Methods
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) represent powerful techniques for the analytical and preparative separation of pyrazole derivatives. These methods are particularly crucial for resolving enantiomers if a chiral center is present or for separating closely related structural isomers.
For the broader class of pyrazole compounds, polysaccharide-based chiral stationary phases (CSPs) are commonly utilized in HPLC for enantioselective separation. nih.govnih.gov Columns such as those based on cellulose (B213188) and amylose (B160209) derivatives have demonstrated high efficiency in resolving racemic mixtures of pyrazole derivatives. nih.govacs.org The choice of mobile phase, which can range from normal-phase (e.g., n-hexane/ethanol) to polar organic modes (e.g., pure methanol, ethanol, or acetonitrile), significantly impacts the separation efficiency. nih.govacs.org For instance, studies on pyrazoline derivatives showed that amylose-based columns performed better in normal elution mode, while cellulose-based columns were superior with polar organic mobile phases. nih.gov
Supercritical Fluid Chromatography (SFC) has emerged as a more efficient and "greener" alternative to HPLC for chiral separations, offering faster analysis times and reduced solvent consumption. chromatographyonline.com For pyrazole intermediates, SFC has been successfully applied, sometimes revealing better separation on a different chiral stationary phase than what was optimal for HPLC. chromatographyonline.com For example, while a cellulose-based CSP was effective under normal-phase HPLC conditions for a pyrazole intermediate, an (R,R)Whelk-O1 column provided excellent performance in both HPLC and SFC modes. chromatographyonline.com
The selection of chromatographic conditions is highly specific to the molecule . The table below summarizes typical conditions used for the separation of pyrazole derivatives, which can serve as a starting point for developing a method for this compound.
| Technique | Stationary Phase (Column) | Mobile Phase System | Compound Class | Reference |
|---|---|---|---|---|
| HPLC | Polysaccharide-based (e.g., Lux cellulose-2, Lux amylose-2) | Normal-phase (n-hexane/ethanol) or Polar organic (Methanol, Acetonitrile) | 4,5-dihydro-1H-pyrazole derivatives | nih.govacs.org |
| HPLC | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD) | Normal-phase (n-hexane/alcohol) or Pure alcohols | 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | nih.gov |
| HPLC | CHIRALPAK® IB (cellulose-based) | n-hexane / 2-propanol or n-hexane / ethanol | Phenylpyrazole pesticides | mz-at.de |
| SFC | (S,S)Whelk-O1 | Not specified | Chiral pyrazole intermediate | chromatographyonline.com |
Crystallization Techniques for High Purity Materials
Crystallization is a fundamental and highly effective method for the purification of chemical compounds in the pharmaceutical industry, capable of providing materials with superior purity. iscientific.org For pyrazole-containing compounds, crystallization can be employed to isolate the final product from reaction mixtures, remove by-products, and in some cases, separate isomers.
A common and effective strategy for the purification of pyrazoles involves the formation of acid addition salts. google.comgoogle.com The crude pyrazole, which is basic due to its nitrogen-containing heterocyclic structure, is dissolved in an appropriate organic solvent or water. An inorganic mineral acid or an organic acid is then added in at least equimolar amounts. google.comgoogle.com This reaction forms a salt which often has different solubility characteristics than the free base and impurities, allowing it to be selectively crystallized from the solution. The purified salt can then be isolated, and if necessary, the free base can be regenerated.
The choice of solvent is a critical parameter in the crystallization process. iscientific.org Solvents like ethanol, acetone, acetonitrile, or mixtures thereof are often used. iscientific.org The final crystal size and morphology, which are important for handling and formulation, are influenced by factors such as the rate of cooling, the level of supersaturation, and the intensity of mixing. iscientific.orgmdpi.com
Advanced crystallization techniques can offer greater control over product quality. These include:
Antisolvent Crystallization: This technique involves adding a solvent in which the compound is insoluble (an antisolvent) to a solution of the compound, inducing precipitation and crystallization. The rate of addition and mixing are key parameters to control particle size. mdpi.com
Cooling Crystallization: This method relies on the principle that the solubility of the compound decreases as the temperature of the solution is lowered, leading to crystallization. The cooling profile can be optimized to control crystal growth and purity. mdpi.com
Impurity Complexation: In cases where an impurity has a very similar structure to the desired product, a complexing agent can be added that selectively binds to the impurity. This changes the impurity's properties, preventing it from being incorporated into the crystal lattice of the main compound. researchgate.net
The table below outlines key crystallization parameters and their typical effects on product quality, providing a framework for developing a high-purity crystallization process for this compound.
| Parameter | Effect on Crystal Quality | Relevance | Reference |
|---|---|---|---|
| Solvent Selection | Influences solubility, yield, crystal habit, and purity. | Primary factor for successful crystallization. | iscientific.org |
| Supersaturation | Driving force for nucleation and crystal growth; affects crystal size and distribution. | Controlled via cooling rate, solvent evaporation, or antisolvent addition. | iscientific.org |
| Temperature / Cooling Rate | Affects the level of supersaturation and kinetics of crystal growth, influencing size and purity. | Slower cooling generally yields larger, purer crystals. | mdpi.com |
| Mixing / Agitation | Improves heat and mass transfer, leading to more uniform crystals and preventing agglomeration. | Essential for process consistency and scalability. | mdpi.com |
| pH / Acid Addition | Can be used to form salts with different solubility profiles, enabling purification. | Highly effective for basic compounds like aminopyrazoles. | google.comgoogle.com |
Chemical Transformations and Structure Activity Relationship Sar Investigations of 1 Pyridin 3 Yl 1h Pyrazol 4 Yl Methanamine Analogues
Systematic Derivatization of the Primary Amine Moiety
The primary amine of [1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine is a critical functional group, acting as a key interaction point, often as a hydrogen bond donor or a site for salt formation. Its derivatization allows for the introduction of a wide array of functional groups to probe the steric and electronic requirements of target binding sites.
Converting the primary amine to amide or sulfonamide functionalities is a common strategy to modulate its hydrogen-bonding capacity and lipophilicity. This transformation replaces the basic nitrogen with a neutral, planar amide or a tetrahedral sulfonamide group, which can act as both hydrogen bond donors and acceptors.
Research on analogous pyrazole (B372694) structures demonstrates that acylation of the aminomethyl group can lead to potent biological activity. For instance, the reaction of the primary amine with various acyl chlorides or carboxylic acids (in the presence of coupling agents) yields a library of N-acyl derivatives. Similarly, reaction with sulfonyl chlorides provides the corresponding sulfonamides. These modifications can enhance binding affinity by establishing additional hydrogen bonds or van der Waals interactions within a receptor pocket. The choice of the R-group in the acyl or sulfonyl moiety is critical, as it can be tailored to fit into specific subpockets of the target protein, thereby influencing potency and selectivity.
N-alkylation of the primary amine introduces substituents that can alter the compound's basicity, steric profile, and conformational flexibility. Direct alkylation can be achieved using alkyl halides, though this can sometimes lead to over-alkylation. A more controlled and widely used method is reductive amination.
This process typically involves the condensation of a precursor aldehyde, 1-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, with an amine to form an intermediate imine, which is then reduced in situ to the desired secondary or tertiary amine. Alternatively, the this compound can be reacted with various aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) to yield N-substituted analogues. This approach has been successfully used in the synthesis of related pyrazole derivatives, allowing for the introduction of diverse alkyl and benzyl moieties. scispace.comimist.ma The nature of the introduced substituent can significantly impact biological activity; for example, studies on related pyrazole inhibitors have shown that introducing a cyclopentyl group can maintain or enhance activity, whereas smaller methyl or larger benzyl groups may decrease it, highlighting the specific steric requirements of the binding site. scispace.com
| Modification Type | Reagents | Resulting Moiety | Potential SAR Impact |
|---|---|---|---|
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | Secondary or Tertiary Amine | Modulates basicity, introduces steric bulk, explores specific binding pockets. |
| Direct Alkylation | Alkyl Halide, Base | Secondary or Tertiary Amine | Can introduce small alkyl groups; risk of over-alkylation. |
| N-Arylation | Aryl Halide, Palladium Catalyst | Secondary Arylamine | Introduces aromatic systems for potential π-π stacking interactions. |
Urea and thiourea moieties are privileged structures in medicinal chemistry due to their ability to act as rigid and effective hydrogen bond donors and acceptors. researchgate.net The primary amine of this compound can be readily converted into urea or thiourea derivatives by reacting with isocyanates or isothiocyanates, respectively. nih.gov
These derivatives have shown a broad spectrum of biological activities in various studies, including antitumor and enzyme inhibition. researchgate.netbiointerfaceresearch.com The structural rigidity and defined vector for hydrogen bonding provided by the urea/thiourea group can significantly enhance binding affinity and specificity. SAR studies have often revealed that thiourea derivatives can be more potent than their corresponding urea analogues. biointerfaceresearch.com The substituents on the distal nitrogen of the urea/thiourea moiety provide another vector for chemical exploration, with aryl, alkyl, and heterocyclic groups being commonly incorporated to optimize target engagement.
| Derivative Type | General Structure | Reported Biological Activities | Reference |
|---|---|---|---|
| Urea Derivatives | R-NH-C(O)NH-R' | Antituberculosis, Antibacterial, Anticonvulsant | nih.gov |
| Thiourea Derivatives | R-NH-C(S)NH-R' | Anticancer, Anti-HIV, Antimicrobial, Antiviral | researchgate.netbiointerfaceresearch.com |
| N-Aryl Thioureas | Ar-NH-C(S)NH-R' | Potent cytotoxicity against various cancer cell lines. | biointerfaceresearch.com |
Structural Modifications on the Pyrazole Ring
The C-3 and C-5 positions of the pyrazole ring are common sites for modification, often achieved by selecting appropriately substituted starting materials during the pyrazole synthesis, such as modified 1,3-dicarbonyl compounds. mdpi.com Introducing substituents at these positions allows for the fine-tuning of the molecule's properties.
For example, incorporating aryl groups at the C-3 or C-5 position can introduce favorable aromatic interactions, such as π-π stacking or hydrophobic interactions, with the target protein. In one study on meprin inhibitors, a 3,5-diphenylpyrazole scaffold showed high inhibitory activity. scispace.com The electronic nature of these aryl groups can be modulated with electron-donating or electron-withdrawing groups to alter the pyrazole's electronics and hydrogen-bonding potential. Small alkyl groups can also be introduced to probe steric limits within the binding site. The strategic placement of different functional groups at these positions is a cornerstone of SAR-guided optimization. scispace.com
In the parent compound, the N-1 position of the pyrazole is occupied by the pyridin-3-yl group. SAR exploration often involves synthesizing analogues where this group is replaced by other substituents to determine its importance for activity. The synthesis of such analogues can be achieved through the cyclocondensation of a 1,3-dicarbonyl precursor with a substituted hydrazine (B178648) (R-NHNH₂). mdpi.com
Chemical Functionalization of the Pyridine (B92270) Ring
The position of the nitrogen atom within the pyridine ring dictates the vector and accessibility of its lone pair of electrons for hydrogen bonding, significantly impacting molecular recognition by biological targets. A common strategy to explore this is a "nitrogen scan," where analogues are synthesized with the nitrogen at the 2-, 3-, and 4-positions.
Research on related heterocyclic scaffolds has demonstrated the profound impact of this seemingly subtle change. For instance, in a series of potent metabotropic glutamate subtype 5 (mGlu5) receptor antagonists, the pyridin-3-yl isomer was found to be significantly more potent than the corresponding pyridin-2-yl and pyridin-4-yl analogues. acs.org The optimal geometry and electronic distribution of the 3-pyridyl isomer likely facilitated a more favorable interaction with the receptor binding pocket. acs.org This highlights that the precise placement of the nitrogen atom is crucial for establishing key binding interactions.
Table 1: Influence of Pyridine Isomerism on mGlu5 Receptor Antagonist Potency
| Compound | Pyridine Isomer | In Vitro Potency (IC50, nM) |
|---|---|---|
| 8 | pyridin-2-yl | Less Potent |
| 9 (MTEP) | pyridin-3-yl | 5 |
| 10 | pyridin-4-yl | Less Potent |
Data derived from studies on 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues. acs.org
Altering the electronic nature of the pyridine ring by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can fine-tune the basicity (pKa) of the pyridine nitrogen and modulate its hydrogen bonding strength. EDGs, such as hydroxyl (-OH) or alkoxy (-OBn) groups, increase the electron density on the ring, enhancing the basicity and donor capability of the nitrogen atom. nih.govresearchgate.net Conversely, EWGs, like nitro (-NO2) or chloro (-Cl) groups, decrease electron density, reducing the nitrogen's basicity. nih.gov
A systematic study on pyridine-based pincer ligands coordinated to a Copper(II) center provided clear physical evidence of these electronic effects. The bond length between the pyridine nitrogen and the copper ion was observed to shorten with the introduction of EDGs and lengthen with EWGs. This demonstrates that EDGs strengthen the coordinate bond by increasing electron donation from the nitrogen, while EWGs weaken it. nih.gov These principles are directly applicable to the design of this compound analogues, where such substitutions could optimize interactions with metallic ions in metalloenzymes or tune the strength of hydrogen bonds with amino acid residues in a receptor.
Table 2: Effect of Pyridine Ring Substituents on N-Pyridine-Cu(II) Bond Length
| Substituent at 4-Position | Electronic Nature | N-Pyridine-Cu(II) Bond Length (Å) |
|---|---|---|
| -OH | Electron-Donating | 2.007 |
| -OBn | Electron-Donating | 2.022 |
| -H | Neutral | 2.028 |
| -Cl | Electron-Withdrawing | 2.031 |
| -NO2 | Strong Electron-Withdrawing | 2.046 |
Data from a study on substituted NNN pincer-type ligands, illustrating the electronic influence on coordination chemistry. nih.gov
Rational Design of Analogues for Targeted Molecular Probing
Rational design strategies are employed to create analogues that can serve as molecular probes to explore biological systems or to optimize a lead compound's therapeutic profile. nih.gov This involves systematic structural modifications, such as bioisosteric replacement and linker optimization, to enhance affinity, selectivity, and physicochemical properties.
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of drug design used to solve problems related to metabolism, toxicity, or potency. nih.govresearchgate.net Both the pyrazole and pyridine rings of the scaffold are amenable to such modifications.
Pyrazole Ring Replacements: The pyrazole ring can be replaced by other five-membered heterocycles to probe the importance of its specific arrangement of nitrogen atoms and hydrogen bonding capabilities. In studies of related diarylpyrazole compounds, bioisosteres such as imidazoles, thiazoles, and triazoles have been successfully employed, often retaining the desired biological activity and demonstrating that the core scaffold is tolerant to such changes. acs.orgnih.govresearchgate.net
Pyridine Ring Replacements: The pyridine ring can be replaced by other aromatic or even non-aromatic systems to modulate properties like lipophilicity, solubility, and metabolic stability. nih.gov A notable example is the replacement of a 4-substituted pyridine with a 2-substituted benzonitrile. The nitrile group can effectively mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net A more advanced strategy involves replacing the planar pyridine ring with a saturated, three-dimensional mimetic, such as a 3-azabicyclo[3.1.1]heptane. This type of replacement can dramatically improve physicochemical properties like solubility and metabolic stability while maintaining the necessary geometric vectors for biological activity. chemrxiv.org
Table 3: Examples of Bioisosteric Replacements for Pyrazole and Pyridine Rings
| Original Ring | Bioisosteric Replacement | Rationale / Outcome |
|---|---|---|
| Pyrazole | Imidazole, Thiazole, Triazole | Retained biological activity, demonstrating scaffold tolerance. acs.orgnih.gov |
| Pyridine (4-substituted) | Benzonitrile (2-substituted) | Mimics hydrogen bond acceptor properties. researchgate.net |
| Pyridine | 3-Azabicyclo[3.1.1]heptane | Saturated mimetic; improved solubility and metabolic stability. chemrxiv.org |
Linker Modification: The properties of the linker can be systematically altered. Increasing its length (e.g., to an ethyl or propyl chain) allows the terminal amine to access different depths within a binding pocket. Introducing heteroatoms or polar groups can enhance solubility.
Conformational Freedom: The simple methylene linker provides significant conformational flexibility. While this allows the molecule to adapt to various binding sites, it comes at an entropic cost upon binding, which can decrease affinity. Medicinal chemistry strategies often seek to reduce this flexibility by "locking" the linker into a more rigid, bioactive conformation. This can be achieved by incorporating cyclic structures (e.g., cyclopropane) or double bonds within the linker. Such modifications reduce the number of rotatable bonds, pre-organizing the molecule for binding and potentially leading to a significant increase in potency and selectivity. The stability of the linker is also crucial, as premature cleavage can lead to inactive metabolites. nih.gov The exploration of linker chemistry is therefore a powerful tool for optimizing the interaction between the pyrazole-pyridine scaffold and its target.
Molecular Interactions and Mechanistic Insights from in Vitro Research Studies
Ligand-Target Binding Characterization at a Molecular Level
No studies were identified that reported the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of [1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine against any specific enzyme.
Information regarding the binding affinity and selectivity of this compound for any given receptor is absent from the scientific literature.
Cellular Target Engagement and Pathway Modulation Studies (Non-Clinical)
There is no available data on the engagement of this compound with intracellular protein targets.
No reporter gene assay studies have been published that would indicate the modulation of specific molecular pathways by this compound.
Elucidation of Binding Modes and Molecular Recognition Principles
Without experimental data from techniques such as X-ray crystallography or computational modeling studies, the binding mode and molecular recognition principles of this compound with any potential biological target remain unknown.
Identification of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, π-Stacking)
Studies on various inhibitors incorporating a pyrazole-pyridine scaffold suggest that these molecules commonly engage with protein targets through a combination of hydrogen bonds, hydrophobic interactions, and π-stacking.
For instance, in the context of NADPH oxidase 2 (NOX2) inhibitors based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure, the pyrazole (B372694) group has been observed to form hydrophobic interactions with leucine (B10760876) and phenylalanine residues. mdpi.com In one of the studied inhibitors, GSK2795039, the pyrazole fragment also participates in π-stacking interactions with a phenylalanine residue. mdpi.com This suggests that the pyrazole ring of "this compound" could similarly engage in hydrophobic and π-stacking interactions within a protein's binding pocket.
The nitrogen atoms within the pyrazole and pyridine (B92270) rings are potential hydrogen bond acceptors, while the amine group of the methanamine substituent can act as a hydrogen bond donor. The pyrrole-like nitrogen (N1) and the pyridine-like nitrogen (N2) of the pyrazole ring offer both proton donor and acceptor capabilities, respectively. mdpi.com This dual nature allows for the formation of specific hydrogen bonding networks that can contribute to the stability and specificity of ligand-protein interactions.
Molecular docking studies of various pyridine-pyrazole hybrid derivatives have consistently highlighted the importance of these interactions in their binding affinity to target proteins like GlcN-6-P synthase and the human topoisomerase II β enzyme. researchgate.netnih.gov
Table 1: Potential Intermolecular Interactions of this compound Based on Analogous Compounds
| Interaction Type | Potential Participating Moieties | Interacting Amino Acid Residues (Examples from Analogs) |
| Hydrogen Bonding | Pyridine Nitrogen, Pyrazole Nitrogens, Methanamine Group | Not explicitly detailed for this compound |
| Hydrophobic Interactions | Pyrazole Ring, Pyridine Ring | Leucine, Phenylalanine mdpi.com |
| π-Stacking | Pyrazole Ring, Pyridine Ring | Phenylalanine mdpi.com |
Conformational Analysis of Bound Ligands
In related, more complex inhibitors, the pyrazole fragments have been observed to adopt perpendicular orientations relative to other ring systems within the binding site. mdpi.com The specific conformation adopted by "this compound" when bound to a biological target would be influenced by the steric and electronic environment of the binding pocket. The molecule would likely adopt a conformation that maximizes favorable intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, while minimizing steric clashes. The planarity of the pyrazole and pyridine rings also makes them ideal candidates for participating in π-stacking interactions, which are highly dependent on the geometry of the bound state.
While detailed crystallographic or NMR spectroscopic data for "this compound" bound to a protein target are not currently available, computational modeling and conformational analysis of similar pyridine-pyrazole derivatives are frequently employed to predict the bioactive conformation and guide the design of new analogs with improved potency and selectivity. mdpi.comtandfonline.comnih.gov These in silico methods provide valuable hypotheses about the likely bound conformations, which can then be tested through further experimental studies.
Computational Chemistry and in Silico Modeling of the 1 Pyridin 3 Yl 1h Pyrazol 4 Yl Methanamine Scaffold
Quantum Mechanical (QM) Calculations for Electronic Structure Analysis
Quantum mechanical calculations are foundational to understanding the intrinsic electronic properties of a molecule. By solving the Schrödinger equation, these methods provide a detailed description of electron distribution, which in turn dictates the molecule's reactivity, stability, and intermolecular interaction capabilities. For a scaffold like [1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine, QM methods such as Density Functional Theory (DFT) can elucidate its electronic structure, offering a basis for predicting its chemical behavior. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a crucial QM-based analysis that visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.dedeeporigin.com It provides a color-coded guide to the charge distribution, where regions of negative potential (typically colored red) are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms, while regions of positive potential (blue) indicate susceptibility to nucleophilic attack and are often found around hydrogen atoms. uni-muenchen.dedeeporigin.com
For the this compound scaffold, an MEP map would be expected to reveal distinct electronegative regions around the nitrogen atoms of both the pyridine (B92270) and pyrazole (B372694) rings, identifying them as primary sites for hydrogen bond acceptance. Conversely, the hydrogen atoms of the aminomethyl group (-CH2NH2) would constitute a region of high positive potential, marking them as key hydrogen bond donors. This analysis is critical for predicting how the molecule will orient itself within a protein's binding site. proteopedia.org
Illustrative MEP Data for Key Regions
| Molecular Region | Expected Electrostatic Potential (kJ/mol) | Implication for Interaction |
|---|---|---|
| Pyridine Nitrogen (N) | -120 to -150 | Strong H-bond acceptor site |
| Pyrazole Nitrogens (N) | -100 to -130 | H-bond acceptor sites |
| Amino Group (NH2) | +150 to +180 | Strong H-bond donor site |
| Aromatic C-H groups | +40 to +70 | Weak donor/hydrophobic interactions |
Note: The values in this table are illustrative examples based on typical values for similar functional groups and are intended to demonstrate how MEP data is presented. Actual values would require specific QM calculations.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
In the this compound molecule, the HOMO is likely to be distributed across the electron-rich pyrazole and pyridine ring systems. The LUMO would also be expected to be localized on these aromatic systems. Analysis of the FMOs helps in understanding charge transfer interactions within the molecule and with potential binding partners. nih.gov
Hypothetical FMO Parameters
| Parameter | Illustrative Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 | Indicates electron-donating capability |
| LUMO Energy | -1.2 | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 | Suggests high kinetic stability and moderate reactivity |
Note: This data is hypothetical and serves to illustrate the output of an FMO analysis. Specific values depend on the computational method and basis set used.
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. mdpi.com It is a cornerstone of structure-based drug design, enabling the simulation of ligand-protein interactions at an atomic level. ijpbs.commdpi.com The process involves sampling numerous conformations and orientations of the ligand within the protein's binding site and using a scoring function to rank them based on their predicted binding affinity.
Following a docking simulation, a detailed analysis of the top-ranked poses reveals the specific interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, ionic interactions, hydrophobic contacts, and π-π stacking. Identifying these interactions helps to rationalize the molecule's activity and provides a roadmap for chemical modifications to improve potency and selectivity. For instance, studies on similar pyrazole derivatives have used docking to understand their binding modes with targets like PI3Kγ. researchgate.net
For this compound, a docking simulation into a hypothetical kinase binding site might reveal the following key interactions:
Hydrogen Bonding: The pyridine nitrogen and the primary amine could form crucial hydrogen bonds with backbone or side-chain residues in the hinge region of the kinase.
Hydrophobic Interactions: The pyrazole and pyridine rings could fit into hydrophobic pockets, forming favorable van der Waals interactions.
π-π Stacking: The aromatic rings could engage in stacking interactions with phenylalanine, tyrosine, or histidine residues in the active site.
Illustrative Docking Interaction Table (Hypothetical Target: Kinase X)
| Ligand Moiety | Interaction Type | Interacting Residue | Distance (Å) |
|---|---|---|---|
| Pyridine Nitrogen | Hydrogen Bond | CYS 85 (Backbone NH) | 2.9 |
| Amino Group (NH2) | Hydrogen Bond | GLU 83 (Side Chain C=O) | 3.1 |
| Pyrazole Ring | Hydrophobic | LEU 130, VAL 25 | N/A |
| Pyridine Ring | π-π Stacking | PHE 80 | 4.5 |
Note: This table presents a hypothetical binding mode to illustrate the results of a docking analysis.
Virtual screening (VS) is a powerful computational strategy used to search large libraries of compounds for molecules that are likely to bind to a drug target. researchgate.netmdpi.com The this compound scaffold can serve as a starting point for such a campaign.
Ligand-Based Virtual Screening (LBVS): If the target protein's structure is unknown, the scaffold itself can be used as a template. LBVS methods search for molecules in a database that have a similar 2D structure (fingerprints) or 3D shape and pharmacophoric features (shape-based screening) to the query scaffold. mdpi.com
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target is available, SBVS (or docking-based VS) can be employed. mdpi.com Here, millions of compounds from commercial or proprietary libraries are docked into the target's binding site, and the top-scoring hits are selected for further experimental testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Potency Prediction
Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to a property like in vitro potency (e.g., IC50 or Ki). nih.govshd-pub.org.rs
To develop a QSAR model for the this compound scaffold, a dataset of its analogues with varying substituents and their corresponding measured biological activities would be required. Descriptors for these analogues, including physicochemical (e.g., LogP, molecular weight), electronic (e.g., from QM calculations), and topological properties, would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model. shd-pub.org.rs This model could then be used to predict the potency of new, unsynthesized analogues, prioritizing the synthesis of the most promising candidates.
Example of a Hypothetical QSAR Dataset
| Compound ID | R-Group on Pyridine | LogP (Descriptor) | MEP_min (Descriptor) | Experimental IC50 (nM) |
|---|---|---|---|---|
| 1 | -H | 1.8 | -125 | 250 |
| 2 | -Cl | 2.5 | -130 | 150 |
| 3 | -OCH3 | 1.6 | -145 | 80 |
| 4 | -CF3 | 2.7 | -110 | 300 |
Note: This table is a simplified, illustrative example of the data required to build a QSAR model.
Selection and Calculation of Molecular Descriptors
Molecular descriptors are numerical values that characterize the properties of a molecule. In the context of the this compound scaffold, a variety of descriptors would be selected to build robust quantitative structure-activity relationship (QSAR) models. These descriptors typically fall into several categories, including electronic, steric, hydrophobic, and topological, each providing a different lens through which to view the molecule's properties.
Electronic Descriptors: These descriptors are fundamental to understanding the interactions of the scaffold with its biological target. Key electronic descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are critical for assessing the molecule's reactivity and ability to participate in charge-transfer interactions.
Mulliken charges: These provide insight into the charge distribution across the atoms of the scaffold, highlighting potential sites for electrostatic interactions and hydrogen bonding. The nitrogen atoms of the pyridine and pyrazole rings, as well as the amine group, are of particular interest. nih.gov
Steric and Topological Descriptors: The size and shape of the this compound scaffold are critical for its binding affinity and selectivity. Relevant descriptors include:
Molecular Volume and Surface Area: These basic descriptors provide an indication of the molecule's size and the extent of its potential interaction with a receptor. shd-pub.org.rs
Topological Indices (e.g., Wiener index, Randić index): These indices capture information about the connectivity of the atoms in the molecule, which can be correlated with its biological activity. shd-pub.org.rs
Hydrophobic Descriptors:
The selection of these descriptors is often guided by the specific biological target and the nature of the compounds being studied. For pyrazole derivatives, a combination of electronic and steric fields has been shown to be important in developing predictive 3D-QSAR models. shd-pub.org.rs
| Descriptor Category | Example Descriptor | Relevance to this compound |
| Electronic | HOMO/LUMO Energies | Predicts reactivity and charge-transfer capabilities. |
| Mulliken Charges | Identifies sites for electrostatic and hydrogen bond interactions. | |
| Dipole Moment | Influences solubility and interactions with polar environments. | |
| Steric/Topological | Molecular Volume | Determines fit within a receptor binding pocket. |
| Topological Indices | Relates molecular connectivity to biological activity. | |
| Hydrophobic | LogP | Key determinant of ADME properties. |
Statistical Model Development and Validation Strategies
Once a set of molecular descriptors has been calculated for a series of analogues of the this compound scaffold, statistical methods are employed to develop a QSAR model. This model is a mathematical equation that correlates the descriptors with the observed biological activity.
Model Development: A common approach is to use multiple linear regression (MLR), often coupled with a genetic algorithm (GA) to select the most relevant descriptors (GA-MLR). shd-pub.org.rsshd-pub.org.rs This helps to avoid overfitting and creates a more robust model. For 3D-QSAR studies, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently used. nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would be expected to increase or decrease biological activity. shd-pub.org.rsnih.gov
Validation Strategies: The predictive power of a QSAR model must be rigorously validated. This is typically done through both internal and external validation techniques.
Internal Validation: Cross-validation, often in the form of leave-one-out (LOO) or leave-many-out (LMO) analysis, is a common internal validation method. The squared cross-validation correlation coefficient (q²) is a key metric, with a value greater than 0.5 generally considered indicative of a good model. nih.gov
External Validation: The model's ability to predict the activity of compounds not used in its development (the test set) is the ultimate test of its utility. The predictive squared correlation coefficient (R²pred) is calculated for the test set, and a value greater than 0.6 is typically sought.
| Validation Parameter | Description | Acceptable Value |
| q² (Cross-validated R²) | A measure of the internal predictive ability of the model. | > 0.5 |
| R² (Coefficient of Determination) | Indicates the goodness of fit of the model to the training data. | > 0.6 |
| R²pred (Predictive R² for external test set) | Measures the model's ability to predict the activity of new compounds. | > 0.6 |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | As low as possible |
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Studies
While QSAR models provide valuable information about the static properties of a ligand, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex. mdpi.com For the this compound scaffold, MD simulations can reveal the conformational changes that occur upon binding to a target protein and provide a more accurate estimation of the binding affinity.
Conformational Ensemble Analysis of Ligand and Protein
MD simulations track the movements of atoms in a system over time by solving Newton's equations of motion. A simulation of the this compound scaffold bound to its target protein would typically be run for tens to hundreds of nanoseconds. cardiff.ac.uk
Analysis of the simulation trajectory allows for:
Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess the stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.
Root Mean Square Fluctuation (RMSF): This is calculated for each residue of the protein to identify regions of flexibility. Residues in the binding pocket that interact with the ligand may show reduced fluctuations upon ligand binding.
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein can be monitored throughout the simulation. For the this compound scaffold, the pyrazole and pyridine nitrogens, as well as the methanamine group, are all potential hydrogen bond donors or acceptors. nih.gov
Conformational Clustering: This analysis can identify the most populated conformations of the ligand within the binding site, providing insights into the bioactive conformation. Theoretical studies on flexible pyrazolone (B3327878) derivatives have shown that both folded and open conformations can be stable. bohrium.com
Binding Free Energy Calculations
A key application of MD simulations is the calculation of the binding free energy (ΔG_bind) of a ligand to its target. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for this. nih.govtandfonline.com
The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states. The total binding free energy in MM/PBSA is composed of several terms:
ΔE_MM (Molecular Mechanics Energy): This includes the van der Waals and electrostatic interactions between the ligand and the protein.
ΔG_solv (Solvation Free Energy): This is the energy required to transfer the ligand and protein from the solvent to the binding site. It is further divided into a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (often estimated from the solvent-accessible surface area, SASA). nih.gov
-TΔS (Entropy): This term accounts for the change in conformational entropy upon ligand binding. It is computationally expensive to calculate and is sometimes omitted, leading to a relative binding free energy.
Studies on pyrazole derivatives have shown that van der Waals energy can be a major contributor to the total binding free energy. nih.gov The results of these calculations can be used to rank a series of analogues of the this compound scaffold and to identify the key residues in the binding site that contribute most to the binding affinity. Binding energies for pyrazole derivatives can range from -5 to -11 kcal/mol. researchgate.netresearchgate.net
| Energy Component | Description | Typical Contribution for Pyrazole Derivatives |
| ΔE_vdw (van der Waals Energy) | Non-bonded interactions due to atomic fluctuations. | Favorable (negative) and often a major contributor. nih.gov |
| ΔE_elec (Electrostatic Energy) | Coulombic interactions between charged atoms. | Favorable (negative). nih.gov |
| ΔG_polar (Polar Solvation Energy) | Energy cost of desolvating polar groups. | Unfavorable (positive). nih.gov |
| ΔG_nonpolar (Non-polar Solvation Energy) | Energy gain from burying hydrophobic surfaces. | Favorable (negative). nih.gov |
| ΔG_bind (Total Binding Free Energy) | Overall affinity of the ligand for the target. | Favorable (negative). |
Advanced Analytical and Spectroscopic Characterization of this compound in Academic Research
The definitive structural elucidation and characterization of novel compounds are foundational to modern chemical research. For a heteroaromatic compound such as this compound, a molecule of interest in medicinal chemistry and materials science, a suite of advanced analytical techniques is employed to confirm its identity, purity, and three-dimensional structure. While comprehensive experimental data for this specific molecule is not widely published, this article details the state-of-the-art spectroscopic and analytical methodologies that are critical for its characterization, drawing on established principles and data from closely related pyrazole and pyridine derivatives.
Future Directions and Emerging Research Applications of the 1 Pyridin 3 Yl 1h Pyrazol 4 Yl Methanamine Scaffold
Development of Novel Chemical Probes and Tools for Biological Research
The structural characteristics of the pyrazole-pyridine core make it an excellent candidate for the development of sophisticated chemical probes to investigate complex biological systems.
Affinity probes are essential tools for identifying the molecular targets of bioactive compounds. The [1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine scaffold can be functionalized to create such probes. By incorporating a reactive group or a tag (like biotin), derivatives can be synthesized to covalently bind to or be captured by their protein targets. This allows for the isolation and identification of target proteins, which is a critical step in understanding a compound's mechanism of action. The general methodology for creating such probes often involves modifying a known active small molecule, a strategy that could be applied to this scaffold. mdpi.com
Derivatives of the pyrazole-pyridine scaffold are being explored for in vivo imaging applications, particularly in positron emission tomography (PET). For instance, a pyrazol-4-yl-pyridine core structure was utilized to develop [¹¹C]MK-6884, a PET radioligand designed for imaging the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov This probe demonstrated favorable properties, including good brain uptake and a specific signal for its target in preclinical studies. nih.gov The development of such radiolabeled compounds from the this compound scaffold could enable non-invasive visualization and quantification of drug targets in living organisms, aiding in both drug development and clinical diagnostics.
| Probe Type | Application | Scaffold Feature Utilized | Example from Related Scaffold |
| Affinity Probe | Target protein identification and validation | Versatile core for adding reactive groups or tags | Synthesis of probes from small molecules to detect epichaperomes mdpi.com |
| Radiolabeled Probe | In vivo imaging (e.g., PET) | Core structure with good brain penetration and target specificity | [¹¹C]MK-6884 for imaging the M4 receptor nih.gov |
Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Chemistry Platforms
The small molecular weight and structural simplicity of the scaffold make it an ideal starting point for modern drug discovery paradigms like Fragment-Based Drug Discovery (FBDD) and covalent inhibitor design.
FBDD utilizes small, low-complexity molecules, or "fragments," as building blocks for developing more potent and specific drug candidates. nih.govmdpi.com The pyrazole-pyridine scaffold fits the criteria for a fragment, and its derivatives can be screened against biological targets. nih.gov Once a binding fragment is identified, often through biophysical methods like X-ray crystallography, it can be elaborated upon or linked with other fragments to improve its affinity and efficacy. nih.govyoutube.com The primary challenge in FBDD is often the synthetic chemistry required to grow the fragment in the desired direction, a key area for future development. nih.gov
Furthermore, the scaffold can be incorporated into covalent chemistry platforms. This involves designing molecules that form a permanent covalent bond with their target protein, often a cysteine residue. mdpi.com This approach can lead to inhibitors with high potency and prolonged duration of action. For example, a related scaffold, 5-(1-methyl-1H-pyrazol-4-yl)isoquinoline, was combined with an electrophilic "warhead" to create a targeted covalent inhibitor. mdpi.com Applying this strategy to this compound could yield a new class of highly selective and potent therapeutic agents.
Exploration of the Scaffold in Materials Science or Supramolecular Chemistry
While the primary focus for the pyrazole-pyridine scaffold has been in medicinal chemistry, its inherent structural and electronic properties suggest potential applications in materials science. Heterocyclic compounds are widely used in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. The conjugated system of the pyrazole (B372694) and pyridine (B92270) rings could be exploited to create novel organic materials with interesting photophysical properties. Although this area remains largely unexplored for this specific scaffold, related pyrazole-containing polyaromatic compounds have been investigated for potential use in photovoltaic applications. researchgate.net Future research could focus on synthesizing polymers or supramolecular assemblies based on the this compound core to explore these possibilities.
Advancements in Automated Synthesis and High-Throughput Screening of Derivatives
To fully explore the potential of the this compound scaffold, the ability to rapidly synthesize and test a large number of derivatives is crucial. Advances in automated synthesis platforms can facilitate the creation of extensive compound libraries based on this core structure. While specific automated synthesis routes for this scaffold are not yet widely reported, the fundamental reactions for pyrazole synthesis are well-established. mdpi.com
Once a library of derivatives is generated, high-throughput screening (HTS) can be employed to quickly assess their biological activity against a wide range of targets. nih.gov HTS allows for the rapid identification of "hit" compounds that can then be selected for further optimization. The combination of automated synthesis and HTS creates a powerful engine for discovering novel drugs and probes based on the pyrazole-pyridine scaffold.
| Technology | Application to the Scaffold | Benefit |
| Automated Synthesis | Rapid generation of large libraries of derivatives. | Accelerates the exploration of the chemical space around the core scaffold. |
| High-Throughput Screening (HTS) | Massively parallel testing of derivative libraries against biological targets. | Enables rapid identification of active compounds for various therapeutic areas. nih.gov |
Application in Chemoinformatics for Predictive Modeling of Novel Pyrazole-Pyridine Analogues
Chemoinformatics utilizes computational and informational techniques to solve problems in the field of chemistry, particularly in drug discovery. mdpi.com For the this compound scaffold, chemoinformatics can play a vital role in predicting the properties of novel analogues before they are synthesized.
By developing Quantitative Structure-Activity Relationship (QSAR) models, researchers can establish mathematical relationships between the chemical structure of the derivatives and their biological activity. mdpi.com These models can then be used to predict the potency of new, unsynthesized compounds, guiding medicinal chemists to prioritize the most promising candidates. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be used to evaluate the drug-like properties of virtual compounds, helping to identify potential liabilities early in the discovery process. nih.govidaampublications.in Such computational approaches have already been applied to related pyrazole and pyridine-containing compounds to guide drug design efforts. rsc.org
Q & A
Q. What are the recommended synthetic routes for [1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine, and how can intermediates be characterized?
The compound is typically synthesized via carbamate protection strategies. For example, tert-butyl (1-(pyridin-3-yl)-1H-pyrazol-4-yl)carbamate is prepared by reacting sodium hydride with the precursor in dry THF at 0°C . Intermediates are characterized using H/C NMR and high-resolution mass spectrometry (HRMS). Crystallographic validation (e.g., SHELX programs ) ensures structural accuracy.
Q. How can researchers address solubility challenges during purification?
Solubility varies with substituents. For pyridyl-methanamine derivatives, polar aprotic solvents (e.g., DMF, THF) are effective during recrystallization. Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients is recommended for hydrophilic analogs .
Q. What safety protocols are critical for handling reactive intermediates in its synthesis?
Air-sensitive steps (e.g., NaH-mediated reactions) require inert atmospheres (N/Ar). Use fume hoods for volatile amines, and quench excess reagents (e.g., NaH with ethanol). Waste must be segregated and processed by certified facilities due to potential ecotoxicity .
Advanced Research Questions
Q. How can computational methods optimize reaction yields for derivatives of this compound?
Density functional theory (DFT) predicts reaction pathways and transition states. For example, DFT studies on pyridylpyrazole derivatives identified optimal temperatures (80–100°C) and catalysts (e.g., Pd/C for hydrogenation) to improve yields by 15–20% .
Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?
Conflicting bioactivity often stems from stereochemistry or impurities. Use chiral HPLC to separate enantiomers and assess activity differences. Orthogonal assays (e.g., SPR binding vs. cell-based proliferation ) validate target engagement. For example, pyrazoline analogs showed anti-inflammatory activity only in >95% pure samples .
Q. How can crystallographic data improve ligand design for metal complexes?
SHELXL-refined X-ray structures reveal bond angles and coordination geometries. For pyridyl-methanamine ligands, planarity at the pyrazole ring enhances metal-binding affinity (e.g., Pt complexes in ). Adjust substituents (e.g., -CF groups) to modulate redox potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
